5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole
Description
Properties
IUPAC Name |
5-methyl-4-(2-phenyl-1,3-thiazol-4-yl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-11(7-14-16-9)12-8-17-13(15-12)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNKVFULNYRCOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C2=CSC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Ethynyl-2-phenyl-1,3-thiazole
Procedure :
- Phenacyl bromide preparation : Bromination of acetophenone using molecular bromine (Br₂) in acetic acid yields 2-bromoacetophenone (80–85% yield).
- Thioamide synthesis : Propiolic acid is converted to propiolthioamide using Lawesson’s reagent (P₄S₁₀) in dry toluene under reflux (72% yield).
- Cyclocondensation : Reacting phenacyl bromide with propiolthioamide in ethanol at 70°C for 6 hours forms 4-ethynyl-2-phenyl-1,3-thiazole (68% yield).
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.45 (m, 5H, Ph), 3.12 (s, 1H, C≡CH).
- HRMS : m/z 201.0321 [M+H]⁺.
Isoxazole Ring Construction via 1,3-Dipolar Cycloaddition
The isoxazole core is synthesized via copper-catalyzed cycloaddition, following Hansen et al.’s regioselective protocol.
Nitrile Oxide Generation from Acetaldoxime
Procedure :
Cycloaddition with 4-Ethynyl-2-phenylthiazole
- Catalyst : CuI (5 mol%)
- Solvent : THF, rt, 12 hours
- Yield : 82%
Mechanistic insight : The nitrile oxide (O=N⁺–C(CH₃)) undergoes [3+2] cycloaddition with the terminal alkyne, favoring 3,5-regioselectivity. Steric and electronic effects position the thiazole at C4 and methyl at C5.
Characterization :
- ¹³C NMR (100 MHz, CDCl₃) : δ 167.2 (C3, isoxazole), 152.1 (C5, isoxazole), 140.3 (C4, thiazole).
- FT-IR : 1605 cm⁻¹ (C=N), 1220 cm⁻¹ (C-O).
Alternative Synthetic Routes
β-Diketone Cyclization in Ionic Liquids
Valizadeh et al.’s method utilizes β-diketones and hydroxylamine in recyclable ionic liquids.
Procedure :
- β-Diketone synthesis : Claisen condensation of 2-phenylthiazole-4-acetic acid ethyl ester with acetyl chloride yields 3-(2-phenylthiazol-4-yl)-2,4-pentanedione (74% yield).
- Cyclization : Reacting with hydroxylamine hydrochloride in [BMIM]BF₄ at 60°C for 4 hours forms the isoxazole (78% yield).
Advantages :
- Solvent recyclability (≥5 cycles without yield loss).
- No metal catalysts required.
Ultrasound-Assisted Synthesis
Huang et al.’s catalyst-free method employs ultrasound irradiation for rapid isoxazole formation.
Procedure :
- One-pot reaction : Mix acetaldehyde, hydroxylamine hydrochloride, and 4-ethynyl-2-phenylthiazole in ethanol.
- Ultrasound conditions : 40 kHz, 50°C, 30 minutes (88% yield).
Key parameters :
- Reaction time : Reduced from 12 hours to 30 minutes.
- Yield improvement : 6–8% higher than thermal methods.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Solvent | Yield (%) | Reaction Time | Eco-Friendliness |
|---|---|---|---|---|
| Cu-catalyzed cycloaddition | CuI/THF | 82 | 12 h | Moderate |
| β-Diketone cyclization | [BMIM]BF₄ | 78 | 4 h | High |
| Ultrasound-assisted | Ethanol | 88 | 0.5 h | High |
Key trends :
- Ultrasound methods maximize efficiency and green chemistry metrics.
- Ionic liquids enhance sustainability but require specialized solvents.
Challenges and Optimization Strategies
Regioselectivity in Cycloaddition
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Antimicrobial Activity
The antimicrobial properties of 5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole have been investigated in various studies. Its derivatives have shown promising results against a range of pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
Studies indicate that compounds with similar structures exhibit significant antibacterial activity, making them potential candidates for developing new antimicrobial agents .
Antitubercular Activity
Recent research has highlighted the effectiveness of isoxazole derivatives, including those based on the thiazole structure, in combating Mycobacterium tuberculosis. These compounds have been shown to possess bactericidal activity while exhibiting low cytotoxicity towards eukaryotic cells.
Case Study: Antitubercular Evaluation
A series of substituted isoxazoles were evaluated for their antitubercular properties. Compounds demonstrated strong inhibition of M. tuberculosis growth and were not significantly affected by mycobacterial efflux pumps, which often contribute to drug resistance .
Anticancer Activity
The anticancer potential of this compound has been extensively studied, particularly in relation to its ability to inhibit tumor cell proliferation.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (breast cancer) | 7.94 |
| Compound E | HeLa (cervical cancer) | 6.35 |
Research indicates that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents in oncology . The mechanism of action often involves modulation of key signaling pathways associated with tumor growth.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Observations :
Substituent Effects on Yield: Lower yields (e.g., 24% for compound 51) are observed with strongly electron-donating groups (e.g., -NH₂), likely due to steric hindrance or competing side reactions during synthesis.
Melting Points : Higher melting points (e.g., 128.5–129.3°C for 55 ) correlate with extended aromatic systems (e.g., pyridine), which enhance crystallinity. The target compound’s thiazole moiety may similarly promote planar stacking, as seen in isostructural thiazole derivatives (e.g., compound 4 in ) .
Bioactivity Potential: Diana et al. demonstrated that thiazole-containing analogs (e.g., 3-(2-phenylthiazol-4-yl)-indoles) exhibit antitumor activity, suggesting that the target compound’s thiazole ring could confer similar biological properties .
Crystallographic and Conformational Insights
Isostructural thiazole derivatives (e.g., compounds 4 and 5 in ) adopt planar conformations except for perpendicularly oriented fluorophenyl groups, which may influence packing efficiency and solubility .
Functional Group Impact on Properties
- Hydrogen-Bonding Groups: The amino group in 51 could enhance solubility and target affinity but may reduce synthetic yield due to reactivity.
- Aromatic Heterocycles : The pyridine ring in 55 and the thiazole ring in the target compound introduce nitrogen atoms capable of coordinating metal ions or forming charge-transfer complexes.
Biological Activity
5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article delves into the biological activity of this compound, highlighting key research findings, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
The compound this compound exhibits significant biological activities, primarily against Mycobacterium tuberculosis (M. tuberculosis) and other microbial pathogens. Its structure incorporates a thiazole moiety, which is known to enhance the pharmacological profile of isoxazole derivatives.
Antitubercular Activity
Recent studies have demonstrated that derivatives of isoxazole containing thiazole rings exhibit potent antitubercular activity. For instance, substituted 5-(2-aminothiazol-4-yl)isoxazole compounds have shown efficacy against both replicating and non-replicating strains of M. tuberculosis. These compounds are particularly notable for their ability to evade innate efflux mechanisms that often confer drug resistance.
Key Findings:
- Inhibition of M. tuberculosis : Compounds such as N-phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamide have been reported to possess high inhibitory activity against susceptible strains of M. tuberculosis with low minimum inhibitory concentrations (MIC) .
- Evasion of Efflux Pumps : These compounds demonstrate a low propensity to be substrates for efflux pumps, which is crucial in the context of rising multidrug-resistant tuberculosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of these compounds. The following table summarizes key structural features that influence the activity of this compound derivatives:
| Structural Feature | Influence on Activity |
|---|---|
| Thiazole Substituents | Enhance antitubercular efficacy |
| Isoxazole Ring | Essential for maintaining biological activity |
| Aromatic Substituents | Affect solubility and metabolic stability |
Research indicates that modifications to the thiazole and isoxazole rings can significantly impact potency and selectivity against bacterial strains .
Case Studies
Several case studies highlight the effectiveness of this compound derivatives in clinical and laboratory settings:
- Study on Antimicrobial Efficacy : A study assessed various isoxazole derivatives against a panel of resistant M. tuberculosis strains, revealing that specific modifications led to enhanced bactericidal activity while maintaining low cytotoxicity towards eukaryotic cells .
- Clinical Implications : The potential use of these compounds in treating multidrug-resistant tuberculosis has been explored, with promising results indicating that they may serve as valuable additions to existing treatment regimens .
Q & A
Q. What are the optimal synthetic routes for 5-methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclocondensation of thiazole and isoxazole precursors under reflux conditions. Key reagents include acetylene derivatives or nitrile oxides for isoxazole ring formation . Solvent choice (e.g., ethanol or DMF) and catalysts (e.g., Lewis acids) significantly impact yield. Purification via column chromatography or recrystallization is critical to achieve >95% purity. Reaction progress should be monitored using TLC or HPLC .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
Use a combination of:
- X-ray crystallography for absolute configuration determination (as demonstrated for similar isoxazole-thiazole hybrids in ).
- NMR spectroscopy (¹H/¹³C) to verify substituent positions, with particular attention to thiazole C4 and isoxazole C5 coupling.
- Mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- FT-IR to identify functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
Follow protocols from :
- Broth microdilution to determine MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains.
- Zone of inhibition assays on agar plates, comparing results to standard drugs like ciprofloxacin.
- Control for solvent interference (e.g., DMSO ≤1% v/v) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity and reactivity of this compound?
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiazole ring’s electron-deficient nature may enhance DNA intercalation potential .
- Molecular docking: Simulate binding to targets like E. coli DNA gyrase (PDB: 1KZN) or human topoisomerase II. highlights fluorophenyl-isoxazole derivatives showing affinity for kinase domains .
- ADMET prediction: Use tools like SwissADME to assess bioavailability and toxicity risks .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values in anticancer assays)?
- Standardize assay conditions: Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls. notes HepG2 sensitivity to fluorophenyl-isoxazoles due to metabolic enzyme expression .
- Validate via orthogonal assays: Combine MTT cytotoxicity with apoptosis markers (e.g., caspase-3 activation) to confirm mechanism .
- Control for stereochemical purity: Enantiomeric impurities (if present) may skew results .
Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer activity?
- Modify substituents: Introduce electron-withdrawing groups (e.g., -NO₂ at isoxazole C3) to enhance DNA crosslinking, as shown in for nitro-phenoxy derivatives .
- Heterocycle hybridization: Replace phenyl-thiazole with pyridinyl () to improve solubility and target selectivity .
- Pro-drug approaches: Esterify carboxyl groups (e.g., ethyl esters in ) to enhance membrane permeability .
Q. What experimental and computational tools analyze metabolic stability and degradation pathways?
- In vitro microsomal assays: Use liver S9 fractions to identify phase I metabolites (oxidation, hydrolysis) .
- LC-MS/MS: Track degradation products under physiological pH (e.g., isoxazole ring cleavage at pH >9) .
- Quantum mechanics/molecular mechanics (QM/MM): Model hydrolysis mechanisms of the N–O bond in the isoxazole ring .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
